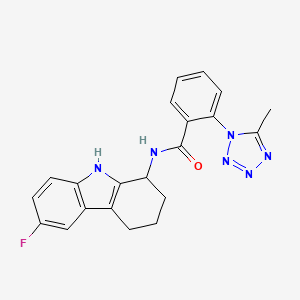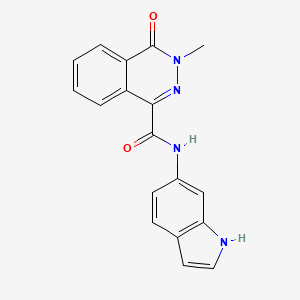![molecular formula C19H16ClN3O4 B15104752 (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104752.png)
(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C19H16ClN3O4 This compound is notable for its unique structure, which includes a quinoline core, a furan ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the furan ring and the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Difluorobenzophenone : This compound has a similar aromatic structure but lacks the quinoline and piperazine moieties.
- Trabectedin : This compound is used in cancer treatment and has a complex structure with multiple rings and functional groups.
Uniqueness
What sets (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone apart is its unique combination of a quinoline core, a furan ring, and a piperazine moiety
Propiedades
Fórmula molecular |
C19H16ClN3O4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
7-chloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H16ClN3O4/c20-12-3-4-13-15(10-12)21-11-14(17(13)24)18(25)22-5-7-23(8-6-22)19(26)16-2-1-9-27-16/h1-4,9-11H,5-8H2,(H,21,24) |
Clave InChI |
CBIZKGQYRFPNFW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104671.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15104675.png)
![3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B15104676.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B15104680.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B15104683.png)
![N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15104689.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B15104703.png)

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B15104711.png)

![1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide](/img/structure/B15104729.png)

![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide](/img/structure/B15104741.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B15104756.png)
